



# Application Note: Quantitative PCR Assay for Measuring JAK2 V617F Allele Burden

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only. Not for use in diagnostic procedures.

#### Introduction

The Janus kinase 2 (JAK2) V617F mutation is a somatic gain-of-function mutation found in the majority of patients with myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF)[1][2]. This single nucleotide polymorphism (c.1849G>T) in exon 14 of the JAK2 gene leads to a valine to phenylalanine substitution at codon 617 within the pseudokinase domain[2][3]. This substitution results in constitutive activation of the JAK2 kinase, leading to uncontrolled cell growth and proliferation independent of cytokine stimulation[3][4].

The quantification of the JAK2 V617F allele burden, expressed as the percentage of mutant alleles relative to the total number of JAK2 alleles, is a valuable tool for the diagnosis, prognosis, and monitoring of treatment response in MPN patients[1][5][6]. A sensitive and accurate method for quantifying the allele burden is crucial for clinical research and drug development. This application note provides a detailed protocol for a quantitative real-time polymerase chain reaction (qPCR) assay to measure the JAK2 V617F allele burden.

# **Principle of the Method**

This assay utilizes an allele-specific, probe-based qPCR methodology to quantify the number of copies of both the JAK2 V617F mutant allele and the wild-type (WT) JAK2 allele. The assay employs specific primers and fluorescently labeled probes (e.g., TaqMan® probes) that







differentiate between the mutant and wild-type sequences[7][8]. The allele burden is determined by comparing the amount of mutant and wild-type DNA to a standard curve generated from well-characterized reference materials[9][10].

## **Signaling Pathway**

The JAK2 V617F mutation leads to the constitutive activation of the JAK-STAT signaling pathway. In normal physiology, cytokine binding to its receptor induces a conformational change, bringing two JAK2 molecules into close proximity, allowing for their transphosphorylation and activation. Activated JAK2 then phosphorylates the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. The V617F mutation bypasses the need for cytokine binding, leading to constant signaling through this pathway, which promotes cell proliferation and survival[3][4][11].





Click to download full resolution via product page

Caption: JAK-STAT signaling pathway in normal and JAK2 V617F mutated cells.



## **Experimental Workflow**

The overall workflow for the quantitative measurement of JAK2 V617F allele burden involves several key steps, from sample collection to data analysis.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Methodological & Application





- 1. Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory PMC [pmc.ncbi.nlm.nih.gov]
- 2. myhematology.com [myhematology.com]
- 3. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms PMC [pmc.ncbi.nlm.nih.gov]
- 4. The JAK-STAT pathway and hematopoietic stem cells from the JAK2 V617F perspective -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of JAK2 V617F Allele Burden by Using the QuantStudio<sup>™</sup> 3D Digital PCR System | Springer Nature Experiments [experiments.springernature.com]
- 6. Isom.uthscsa.edu [Isom.uthscsa.edu]
- 7. Quantitative Determination of JAK2 V617F by TaqMan: An Absolute Measure of Averaged Copies per Cell That May Be Associated with the Different Types of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. The allele burden of JAK2 V617F can aid in differential diagnosis of Philadelphia Chromosome-Negative Myeloproliferative Neoplasm PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK2V617F Allele Burden Measurement in Peripheral Blood of Iranian Patients with Myeloproliferative Neoplasms and Effect of Hydroxyurea on JAK2V617F Allele Burden -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantitative PCR Assay for Measuring JAK2 V617F Allele Burden]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b501158#quantitative-pcr-assay-to-measure-jak2-v617f-allele-burden]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com